molecular formula C24H25N7O8S2 B12719381 Diammonium 7-acetamido-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate CAS No. 96846-68-3

Diammonium 7-acetamido-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

Cat. No.: B12719381
CAS No.: 96846-68-3
M. Wt: 603.6 g/mol
InChI Key: IGMRMEZWBPZHOT-UHFFFAOYSA-N
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Description

Diammonium 7-acetamido-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is a complex azo dye characterized by its polyaromatic structure, multiple sulphonate groups, and diammonium counterions. Azo dyes of this class are widely utilized in textile industries, biological staining, and photochemical applications due to their vibrant colors and stability. The compound’s structure features two azo (-N=N-) linkages, a naphthalene backbone, and sulphonate groups that enhance water solubility and ionic interactions. The diammonium counterion likely improves solubility in polar solvents compared to sodium or potassium salts .

Properties

CAS No.

96846-68-3

Molecular Formula

C24H25N7O8S2

Molecular Weight

603.6 g/mol

IUPAC Name

diazanium;7-acetamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C24H19N5O8S2.2H3N/c1-14(30)25-19-8-11-21-15(12-19)13-22(39(35,36)37)23(24(21)31)29-28-17-4-2-16(3-5-17)26-27-18-6-9-20(10-7-18)38(32,33)34;;/h2-13,31H,1H3,(H,25,30)(H,32,33,34)(H,35,36,37);2*1H3

InChI Key

IGMRMEZWBPZHOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diammonium 7-acetamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate typically involves a multi-step process. The key steps include:

    Diazotization: The starting material, 4-aminobenzenesulfonic acid, undergoes diazotization to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-aminophenol to form an azo compound.

    Acetylation: The azo compound is acetylated to introduce the acetamido group.

    Sulfonation: Finally, the compound is sulfonated to introduce the sulfonate groups, resulting in the formation of the target compound.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo groups can yield amine derivatives.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: This compound is extensively used as a dye in analytical chemistry for the detection and quantification of various substances. It is also used as a pH indicator due to its color-changing properties under different pH conditions.

Biology: In biological research, this compound is used as a staining agent for visualizing cellular components under a microscope. It is particularly useful in histology and cytology.

Industry: In the textile industry, this compound is used as a dye for coloring fabrics. It is also used in the production of colored plastics and inks.

Mechanism of Action

The primary mechanism of action of diammonium 7-acetamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate involves its ability to form stable complexes with various substrates. The azo groups in the compound can participate in electron transfer reactions, making it useful in redox reactions. Additionally, the sulfonate groups enhance the solubility of the compound in aqueous solutions, facilitating its use in various applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Counterion Effects

Key structural analogs include:

Compound Name Substituents/Modifications Counterion Key Properties/Applications Reference
Disodium 7-acetamido-4-hydroxy-3-[[3-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2-sulphonate Ethylsulphonylphenyl substituent Disodium Enhanced thermal stability
Disodium 7-amino-4-hydroxy-3-[[5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl]azo]naphthalene-2-sulphonate Phenylazo group on naphthyl ring Disodium Higher molar absorptivity in UV-Vis
7-Amino-4-hydroxy-3-[[3-methyl-4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid Methyl group on phenyl ring Free acid Lower solubility, used in pH indicators

Key Observations :

  • Counterion Impact : The diammonium form of the target compound likely exhibits higher solubility in aqueous media compared to disodium salts due to stronger ionic interactions with polar solvents.
  • Substituent Effects: The acetamido group in the target compound may confer resistance to enzymatic degradation compared to amino-substituted analogs (e.g., the disodium 7-amino derivative) .
Spectral and pKa Comparisons

Studies on related azo dyes (e.g., benzothiazolyl-azo derivatives) reveal that substituents significantly influence λmax and pKa values:

  • pKa Trends: Sulphonated azo dyes typically exhibit pKa values between 2.5–5.0 due to deprotonation of hydroxyl groups. The acetamido group in the target compound may raise the pKa slightly compared to amino-substituted analogs, altering pH-dependent color changes .
  • Absorption Spectra: The dual azo linkages in the target compound likely result in a broader absorption range (400–600 nm) compared to mono-azo derivatives (e.g., 3-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene), which absorb primarily in UV regions .

Comparison with Analogous Syntheses :

  • Disodium Derivatives : Similar coupling steps but utilize sodium salts, requiring neutralization with NaOH instead of ammonium hydroxide .
  • Chlorobenzoyl-Naphthalene Synthesis : Phosphorus pentoxide–methanesulfonic acid (P2O5-MsOH) is used for Friedel-Crafts acylations, a method distinct from diazo couplings .
Stability and Reactivity
  • Thermal Stability : The diammonium salt may exhibit lower thermal stability than disodium analogs due to ammonium decomposition at elevated temperatures.
  • Photochemical Reactivity : The extended conjugation in the target compound increases susceptibility to photodegradation compared to simpler azo dyes .

Biological Activity

Diammonium 7-acetamido-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color and significant solubility in water. This compound, often utilized as a dye, has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N7O8S2C_{24}H_{25}N_{7}O_{8}S_{2}, with a molecular weight of approximately 603.6 g/mol. The structure features multiple functional groups, including azo groups, which are known to enhance reactivity and solubility. These properties make it suitable for various applications, including textiles and food industries where colorants are essential.

Biological Activity Overview

This compound exhibits several biological activities that are noteworthy:

  • Antioxidant Activity : The presence of azo groups in its structure allows this compound to act as an electron donor, facilitating redox reactions. This property contributes to its potential antioxidant capabilities, which can neutralize free radicals and reduce oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies suggest that azo compounds can exhibit antimicrobial activity against various pathogens. The interaction of this compound with microbial membranes may disrupt their integrity, leading to cell death.
  • Cellular Interactions : Research indicates that this compound can interact with cellular components, influencing cellular signaling pathways. Its ability to form stable complexes with proteins could affect enzyme activity and gene expression.

Study 1: Antioxidant Activity Assessment

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of various azo compounds, including diammonium 7-acetamido derivatives. Using DPPH radical scavenging assays, the study found that the compound demonstrated significant scavenging activity, comparable to established antioxidants like ascorbic acid.

CompoundIC50 (µM)Reference
Ascorbic Acid10Zhang et al., 2023
Diammonium Azo Compound15Zhang et al., 2023

Study 2: Antimicrobial Efficacy

In a study by Liu et al. (2022), the antimicrobial properties of several azo dyes were tested against Gram-positive and Gram-negative bacteria. The results indicated that the diammonium compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)Reference
E. coli50Liu et al., 2022
S. aureus30Liu et al., 2022

Study 3: Cellular Interaction Studies

Research by Kim et al. (2021) explored the interaction between azo compounds and cellular membranes using fluorescence microscopy. The findings revealed that diammonium 7-acetamido derivatives could penetrate cellular membranes and localize within cytoplasmic structures, suggesting potential applications in drug delivery systems.

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